Product packaging for Toldimfos(Cat. No.:CAS No. 57808-64-7)

Toldimfos

Cat. No.: B206624
CAS No.: 57808-64-7
M. Wt: 198.18 g/mol
InChI Key: RQGQCGAOGULZGB-UHFFFAOYSA-O
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Description

Historical Context in Chemical and Biological Research

Toldimfos has a history of use dating back to 1920, when it was initially developed by German Hoechst company ncats.ionewdrugapprovals.org. It was historically used in human medicine to address symptoms such as physical weakness, chronic stress, depression, and post-operative mental and muscular fatigue newdrugapprovals.org. This compound sodium is derived from phosphoric acid pjlss.edu.pk.

Evolution of Research Focus and Applications

While initially used in humans, this compound is no longer indicated for human use and is primarily utilized in animals, including horses, cattle, sheep, pigs, and goats ncats.ionewdrugapprovals.org. Its applications have evolved to focus on veterinary medicine, where it is used to treat and prevent conditions related to parturition and the peri-partum period, developmental and nutritional disorders in young animals, and bone growth disorders and tetany or paresis linked to calcium, magnesium, and phosphorus metabolism imbalances ncats.ioncats.ionewdrugapprovals.org. Research has explored its use in treating post-parturient hemoglobinuria (PPH) in buffalo, showing promising results in improving clinical and biochemical parameters, including restoring phosphorus levels pjlss.edu.pk. Studies have also investigated its effect on inducing estrus in cattle pjlss.edu.pk. This compound has been incorporated into chemical databases like ChEMBL and PubChem, serving as a potential lead for drug development or a tool for understanding biological pathways ontosight.ai.

Contemporary Academic Significance and Research Gaps

This compound remains a compound of academic interest, particularly concerning its role in phosphorus metabolism and its effects on various physiological processes in animals ncats.iopjlss.edu.pk. Despite its established uses, the precise mode of action of this compound is not fully understood, and it is debated whether its effects are solely due to phosphorus supplementation or involve a broader stimulation of metabolism ncats.io. This lack of a detailed pharmacodynamic understanding represents a research gap ncats.io. Ongoing research includes studies on its comparative therapeutic effects and the development of analytical methods for its detection in biological matrices pjlss.edu.pkresearchgate.netresearchgate.net. The potential for residues in production animals from excessive use has also been noted, suggesting a need for further investigation into appropriate usage and detection methods pjlss.edu.pk.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2P+ B206624 Toldimfos CAS No. 57808-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(dimethylamino)-2-methylphenyl]-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2P/c1-7-6-8(10(2)3)4-5-9(7)13(11)12/h4-6H,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGQCGAOGULZGB-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866652, DTXSID701224436
Record name [4-(Dimethylamino)-2-methylphenyl](hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57808-64-7
Record name Toldimfos [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLDIMFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1442L8IO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Studies of Toldimfos

Foundational Synthetic Routes for Toldimfos

The synthesis of this compound sodium is based on the reaction between 4-(dimethylamino)-2-methylphenol (B13503537) and sodium phosphinate. This reaction typically proceeds under anhydrous conditions via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol (B47542) is replaced by the phosphinate moiety.

The stoichiometric equation for this reaction is: C₉H₁₃NO + NaH₂PO₂ → C₉H₁₃NNaO₂P + H₂O

This equation represents the reaction of 4-(dimethylamino)-2-methylphenol with sodium phosphinate to yield this compound sodium and water.

Laboratory-Scale Methodologies: Reaction of 4-(Dimethylamino)-2-methylphenol with Sodium Phosphinate

Laboratory-scale synthesis of this compound sodium utilizes the reaction of 4-(dimethylamino)-2-methylphenol with sodium phosphinate under controlled, anhydrous conditions. Key parameters are carefully managed to achieve efficient conversion and product formation.

Industrial-Scale Manufacturing Processes: Continuous-Flow Reactor Optimization

Industrial synthesis of this compound sodium scales up the laboratory process, often employing continuous-flow reactors to enhance yield and reproducibility. azolifesciences.com Continuous-flow systems offer advantages such as improved heat and mass transfer, which can lead to higher yields and shorter reaction times compared to batch reactors. azolifesciences.commit.edu For instance, continuous-flow systems can achieve higher yields (92–94%) in a shorter reaction time (2 hours) compared to batch reactors (85–88% yield in 6 hours).

Industrial production involves critical steps such as large-scale phosphination, neutralization of the crude phosphinic acid, and crystallization of the sodium salt. In large-scale phosphination, 4-(dimethylamino)-2-methylphenol is reacted with sodium phosphinate in a molar ratio of 1:1.2 to account for potential reagent losses. The crude phosphinic acid is then neutralized with a 10% NaOH solution to a pH of 10.0 to form the sodium salt.

Synthesis Optimization Parameters

Optimization of the synthesis of this compound sodium involves controlling various parameters to maximize yield and purity while minimizing byproduct formation. scitechnol.com

Temperature and pH are critical parameters in the synthesis of this compound sodium. ijcce.ac.ir Maintaining the temperature between 80–90°C is crucial to prevent side reactions, such as the formation of oxidized phosphonate (B1237965) derivatives. Temperatures exceeding 90°C can promote byproduct formation, while temperatures below 80°C may result in incomplete conversion.

pH control is also essential, with the optimal range being 9.0–10.5, maintained using sodium hydroxide (B78521). Deviations from this range can lead to hydrolysis of the phosphinate group or incomplete neutralization.

The impact of temperature on reaction yield and purity has been studied, as shown in the table below:

Temperature (°C)Yield (%)Purity (%)
706289
808896
908593
1007887

Data adapted from industrial batch records.

The reaction time for complete conversion in this compound synthesis is typically 4–6 hours. Reaction progress is commonly monitored using techniques such as thin-layer chromatography (TLC). rochester.eduflash-chromatography.com TLC is a versatile technique used for reaction monitoring, allowing for the rapid identification of ingredients and screening of reactions. flash-chromatography.comsigmaaldrich.com

The choice of solvent system plays a significant role in the synthesis and purification of this compound sodium. Aqueous ethanol (B145695), typically with 50–60% ethanol content, is preferred due to its ability to dissolve both organic and inorganic reactants and facilitate crystallization. The use of methanol (B129727) as an alternative solvent can reduce the yield by 15–20% due to poorer solubility of intermediates.

Recrystallization is a key purification technique employed to achieve high purity of this compound sodium. mnstate.edu The crude product is typically dissolved in hot deionized water (80°C) and filtered to remove insoluble impurities. Ethanol is then gradually added to induce crystallization. This process can yield a product with a purity of ≥98.5% and a desired particle size of 50–100 μm. Recrystallization relies on the principle that the solubility of a compound is higher at elevated temperatures and decreases upon cooling, allowing the desired compound to crystallize while impurities remain in solution. mnstate.edu

Byproduct Management and Yield Enhancement

The synthesis of this compound sodium typically involves the reaction of 4-dimethylamine-2-methylphenylphosphonic acid with a base like sodium hydroxide or sodium carbonate to form the soluble sodium salt. smolecule.com Industrial synthesis scales this process, often utilizing continuous-flow reactors to improve yield and reproducibility compared to batch reactors. newdrugapprovals.org Key steps in the industrial process include large-scale phosphination of 4-(dimethylamino)-2-methylphenol with sodium phosphinate, neutralization of the resulting phosphinic acid, and crystallization of the sodium salt.

Yield enhancement can be achieved through optimization of reaction parameters such as temperature and pH. Maintaining the temperature between 80–90°C is crucial to prevent side reactions, while temperatures above 90°C can promote byproduct formation, specifically oxidized phosphonate derivatives. Temperatures below 80°C may result in incomplete conversion. Controlling the pH between 9.0 and 10.5 using sodium hydroxide helps stabilize the phosphinate intermediate; deviations can lead to hydrolysis or incomplete neutralization.

Byproduct management is a critical aspect of this compound synthesis. Phosphonate byproducts, which arise from oxidation, are commonly removed using activated charcoal filtration. This method has been shown to reduce the concentration of these byproducts to below 0.1%. Crystallization from a water-ethanol mixture is also employed to achieve high purity, with yields typically reaching ≥98.5%. Continuous-flow systems have demonstrated advantages in preventing the accumulation of byproducts and streamlining the synthesis process. newdrugapprovals.org

Comparative analysis of synthetic approaches highlights the benefits of continuous-flow synthesis over batch reactors.

Synthesis MethodTypical Yield (%)Reaction TimeNotes
Batch Reactors85–886 hoursLonger reaction times
Continuous-Flow Systems92–942 hoursImproved heat and mass transfer, reduced raw material waste, lower energy consumption

Chemical Reactivity and Transformation Pathways of this compound

This compound sodium exhibits chemical reactions typical of organophosphorus compounds. smolecule.com Its reactivity is significantly influenced by the phosphorus atom, which can participate in complex formation with metals and other organic compounds. smolecule.com

Oxidation and Reduction Reactions of Phosphorus Moiety

This compound, being an aromatic phosphorus compound between the oxidation states of phosphorous and phosphoric acid, can undergo oxidation and reduction reactions involving its phosphorus moiety. ncats.ionewdrugapprovals.orgncats.io It can be oxidized to form phosphoric acid derivatives. Common oxidizing agents used in such transformations include hydrogen peroxide and potassium permanganate. Under specific conditions, the phosphorus atom can also be reduced to lower oxidation states. Reducing agents like sodium borohydride (B1222165) can be employed for these reduction reactions.

Substitution Reactions Involving the Dimethylamino Group

The dimethylamino group attached to the phenyl ring in this compound can participate in substitution reactions. Reagents such as alkyl halides or acyl chlorides are typically used to facilitate these substitution reactions. While specific detailed reaction pathways for this compound were not extensively found, the presence of the dimethylamino group suggests potential for reactions like alkylation or acylation under appropriate conditions, consistent with the general reactivity of tertiary amines.

Hydrolytic Stability and Derivative Formation

This compound sodium can react with water to form phosphonic acid derivatives and may undergo hydrolysis under certain conditions. smolecule.com The compound's stability is influenced by factors such as pH and temperature. Deviations from the optimal pH range (9.0–10.5) can lead to hydrolysis of the phosphinate group. Elevated temperatures (>90°C) also promote the formation of oxidized phosphonate derivatives, which are hydrolysis products. this compound sodium is reported to be stable at room temperature, which is advantageous for storage and laboratory use. smolecule.com Researchers should verify solubility profiles and monitor stability using techniques like HPLC to ensure consistency, particularly for sodium-based compounds which can be susceptible to oxidation or hydrolysis if not stored correctly.

Metal Complexation Chemistry of this compound

This compound sodium possesses the ability to form complexes with various metal ions. smolecule.com This chelating ability is a significant chemical property. smolecule.com

Formation of Complexes with Lanthanides, Actinides, and Transition Metals

This compound sodium has been shown to form complexes with lanthanides, actinides, and transition metals. smolecule.com Research has investigated the synthesis, characterization, and thermal behavior of new lanthanide metal complexes derived from this compound sodium. smolecule.com The formation of these complexes is influenced by the phosphorus atom and potentially the oxygen atoms in the phosphinic acid moiety. smolecule.com The stability of these complexes, particularly under acidic reducing conditions, is a decisive factor in their bioavailability and potential applications. google.comgoogle.com While the exact mechanisms of uptake and conversion of metal complexes in biological systems are not fully elucidated, the stability of the complex plays a role. google.comgoogle.com

Implications of Chelating Ability for Biological Interactions

This compound sodium exhibits chelating ability, allowing it to form complexes with various metal ions, including lanthanides, actinides, and transition metals. smolecule.com This property has significant implications for its biological interactions.

The ability of this compound to chelate metal ions can influence its interaction with biological matrices. For instance, the effective isolation of certain residues from biological matrices can be challenging due to their tendency to bind with sample proteins and chelate with metal ions. researchgate.net While this statement in the source refers to tetracycline (B611298) residues, it highlights a general principle where chelation can impact how compounds interact within biological systems and affect analytical detection methods. researchgate.net

The phosphorus atom in this compound plays a role in its reactivity and ability to form complexes with metals and other organic compounds, which is suggested to enhance its bioavailability and effectiveness in biological systems. smolecule.com

While the precise mechanism of action of this compound is not fully understood, its structure suggests a role in phosphorus metabolism. smolecule.com Phosphorus is vital for various physiological processes, including energy transfer and bone formation. smolecule.com this compound may influence these processes by interacting with enzymes or phosphate-containing molecules. smolecule.com

Studies have indicated that this compound sodium can interact positively with other vitamins and minerals, such as calcium and magnesium, potentially enhancing bone health and metabolic function. smolecule.com Combining this compound sodium with vitamin D preparations has also shown improved outcomes in animals with skeletal disorders. smolecule.com These interactions may be related to its role in phosphorus metabolism and potential influence on the bioavailability or utilization of co-administered minerals.

The chelating ability of this compound could potentially influence the availability and distribution of essential metal ions within the body, although detailed research specifically on the biological implications of this compound's chelation of endogenous metal ions is not extensively documented in the provided sources. However, the general principle of chelation affecting metal ion homeostasis and interaction with metalloproteins is well-established in biological chemistry.

Molecular Mechanisms and Biochemical Interactions of Toldimfos in Biological Systems

Elucidation of Metabolic Influence Pathways of Toldimfos

The effects of this compound are thought to arise from a multifaceted stimulation of the body's metabolism. ncats.ionewdrugapprovals.org Its chemical structure, an aromatic phosphorus compound in an intermediate state of oxidation between phosphorus and phosphoric acid, suggests a role in key physiological processes where phosphorus is essential. ncats.iooceanicpharmachem.com

Phosphorus is a critical mineral for numerous biological functions, acting as the body's primary intracellular anion. researchgate.net It is fundamental to the structure of cell membranes, nucleic acids, and is integral to bone formation. this compound is utilized in conditions associated with disturbances in phosphorus metabolism. ncats.ionewdrugapprovals.org For instance, preparations containing this compound sodium have been used to successfully and rapidly correct severe hypophosphataemia, a state of low phosphate (B84403) levels in the blood. researchgate.net However, it is suggested that the therapeutic effect of this compound extends beyond simple phosphorus replacement, likely involving the stimulation of metabolic processes that regulate phosphorus homeostasis. newdrugapprovals.org The body's phosphorus balance is a complex interplay between intestinal absorption, renal excretion, and exchange with soft tissues and bone, all of which are tightly regulated by endocrine factors. uzh.ch

Phosphorus is a cornerstone of cellular energy metabolism, primarily through the molecule adenosine (B11128) triphosphate (ATP). uzh.chmdpi.com The energy required for countless cellular processes, from muscle contraction to nerve conduction, is released from the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP), a cycle that depends on a ready supply of phosphate. researchgate.netnih.gov Insufficient phosphate can lead to cellular energy depletion due to inadequate ATP production. uzh.ch By influencing phosphorus metabolism, this compound is thought to play a role in supporting these vital cellular energy transfer systems. newdrugapprovals.org While direct studies on this compound's interaction with ATP synthesis are not detailed in the available literature, its function as a phosphorus source implies a supportive role in maintaining the necessary phosphate pool for efficient energy transfer and distribution within the cell. nih.govnih.govnih.gov

Bone homeostasis is a dynamic process involving a balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov Phosphorus is a crucial component of this process, as it combines with calcium to form hydroxyapatite (B223615), the mineral matrix that gives bone its strength and rigidity. uzh.ch this compound is indicated for use in disorders of bone growth, which is attributed to its role in phosphorus metabolism. ncats.ionewdrugapprovals.org Proper phosphorus homeostasis is essential for skeletal development and the maintenance of bone integrity throughout life. nih.govpressbooks.pub The regulation of bone metabolism involves complex signaling pathways, and by addressing phosphorus imbalances, this compound can support the normal function of bone cells and the structural health of the skeleton. uzh.chnih.gov

This compound is chemically described as an aromatic phosphorus compound that is in an intermediate state of oxidation. ncats.iooceanicpharmachem.com For phosphorus to be incorporated into key biological molecules like ATP or the hydroxyapatite in bone, it must be in the form of inorganic phosphate (the phosphate ion, PO₄³⁻), which is a fully oxidized state. This suggests that for this compound to become metabolically active in these pathways, it would need to undergo oxidative transformation within the body. However, the complete metabolic fate of this compound is not fully understood. Some information suggests that it is rapidly excreted, primarily through urine, largely in its original, unmetabolized form. newdrugapprovals.org This indicates that its metabolic influence may be complex, potentially involving signaling pathways in addition to or instead of serving as a direct precursor for inorganic phosphate.

Enzymatic Interactions of this compound

The interaction of this compound with specific enzymes provides insight into its biochemical behavior and potential effects on various physiological systems.

Serum Paraoxonase 1 (PON1) is an enzyme synthesized in the liver and associated with high-density lipoproteins (HDL) in the blood. tandfonline.com It possesses the ability to hydrolyze organophosphates and plays a significant role in antioxidant mechanisms by protecting low-density lipoproteins (LDL) from oxidation. tandfonline.com

An in vitro study was conducted to investigate the inhibitory effects of several veterinary drugs, including this compound sodium, on bovine serum PON1 activity. tandfonline.com The study measured the concentration of each drug required to cause 50% inhibition of the enzyme's activity (IC₅₀). The results demonstrated that this compound sodium exhibited only poor inhibition of PON1. tandfonline.com This weak interaction suggests that, at therapeutic concentrations, this compound is unlikely to significantly interfere with the protective, antioxidant functions of the PON1 enzyme. tandfonline.com

Table 1: In Vitro Inhibitory Effects of Various Drugs on Bovine Serum PON1 Activity tandfonline.com
CompoundIC₅₀ Value (mg/mL)Inhibitory Potency
Dexamethasone0.014Potent
Atropine sulphate0.19Potent
Furosemide0.29Potent
This compound sodium11.08Poor
Sulfadoxine-trimethoprim15.636Poor
Metamizole sodium507.72Very Poor

Hypothesized Interactions with Enzymes and Phosphate-Containing Molecules

The precise molecular mechanism of this compound has not been fully elucidated, and it is widely held that its effects extend beyond simple phosphorus substitution. ncats.ionewdrugapprovals.org The prevailing hypothesis suggests that this compound acts as a general metabolic stimulant. ncats.ionewdrugapprovals.org As an aromatic organophosphorus compound, its primary role is linked to phosphorus metabolism, a critical element in numerous physiological processes including cellular energy transfer via adenosine triphosphate (ATP), bone mineralization, and the synthesis of nucleic acids and phospholipids.

This compound supplies phosphorus in an intermediate state of oxidation, which is then converted to phosphate within the body. This bioavailable phosphate can then be incorporated into essential phosphate-containing molecules. The structure of this compound suggests it may directly interact with various enzymes or molecules involved in these pathways to exert its metabolic effects. smolecule.com

Detailed research into its effects on specific enzymes has provided some insight. A study investigating post-parturient hemoglobinuria in buffalo found that treatment with this compound sodium resulted in a more significant improvement in the activity of key erythrocytic enzymes compared to treatment with sodium acid phosphate. pjlss.edu.pk Specifically, the activities of Glutathione Peroxidase (GPx) and Glucose-6-Phosphate Translocase (G6PT) were notably enhanced, suggesting an interaction that supports cellular antioxidant defense and glucose metabolism. pjlss.edu.pk

Table 1: Effect of this compound Sodium on Erythrocytic Enzyme Activity in Buffalo

EnzymeObservationReference
Glutathione Peroxidase (GPx) Showed more significant improvement following this compound treatment compared to sodium acid phosphate. pjlss.edu.pk
Glucose-6-Phosphate Translocase (G6PT) Activity was more significantly improved with this compound administration. pjlss.edu.pk

Synergistic Biochemical Effects of this compound

Interactions with Calcium and Magnesium Metabolic Pathways

This compound is frequently utilized in the management of conditions associated with imbalances in calcium, magnesium, and phosphorus metabolism. ncats.ionewdrugapprovals.orgcphi-online.com Research indicates a synergistic relationship when this compound is administered concurrently with calcium and magnesium therapies. Its application is noted in cases of tetany or paresis stemming from disorders in the metabolism of these three key minerals. ncats.iomsd-animal-health.co.in

Interestingly, some findings suggest that this compound may have an indirect influence on calcium homeostasis. It has been reported to increase serum calcium concentrations even when administered without supplemental calcium, pointing towards a mechanism that potentially mobilizes calcium or enhances its absorption or retention. A clinical study in buffalo demonstrated that, in addition to significantly raising serum phosphorus levels, this compound treatment also led to an improvement in serum calcium. pjlss.edu.pk This dual action underscores its integrated role in mineral metabolism.

Table 2: Comparative Effect of this compound Sodium on Serum Mineral Levels

ParameterEffect of this compound SodiumComparative FindingReference
Serum Phosphorus Significant improvementProvided a more significant improvement than sodium acid phosphate. pjlss.edu.pk
Serum Calcium General improvement observedAlso improved post-treatment. pjlss.edu.pk

Concurrent Effects with Vitamin D Supplementation

A notable synergistic effect is observed when this compound is used in conjunction with Vitamin D. smolecule.com This combination is particularly recommended for treating bone growth disorders such as rickets and osteomalacia, and to promote callus formation in the event of fractures. msd-animal-health.co.in

The biochemical basis for this synergy lies in their complementary roles in mineral metabolism. While this compound provides an exogenous source of phosphorus, Vitamin D is essential for regulating the absorption of both calcium and phosphorus from the intestine. ekb.eg Research has shown that Vitamin D3 supplementation can enhance intestinal phosphorus absorption and bone phosphorus utilization. nih.gov This effect may be mediated by the up-regulation of sodium-dependent phosphate transporter proteins (such as NaP-IIb and PiT-1) in the intestinal lining. nih.gov By improving the efficiency of phosphorus uptake, Vitamin D supplementation ensures that the phosphorus supplied by this compound is more effectively absorbed and made available for physiological processes, including bone formation. smolecule.comnih.gov

Comparative Biochemical Pharmacology of Organophosphorus Compounds

Structural and Functional Analogues of this compound

This compound belongs to a class of organophosphorus compounds used as metabolic stimulants, which are functionally distinct from inorganic phosphorus sources and other organophosphates.

Butaphosphan: This is a key functional analogue of this compound. Like this compound, Butaphosphan is a synthetic organic phosphorus compound used to support metabolic processes in various animal species. agriculturejournals.cz Both are often used to address metabolic and nutritional disorders. agriculturejournals.cz However, they are structurally distinct; Butaphosphan is [1-(butylamino)-1-methyl ethyl] phosphonic acid, whereas this compound is an aromatic phosphinic acid derivative. ncats.ioagriculturejournals.cz this compound is reported to have higher water solubility and is excreted rapidly, primarily in its unmetabolized form. newdrugapprovals.orgsmolecule.com

Tonophosphan: This compound is chemically identified as the sodium salt of 4-dimethylamine, 2-methylphenyl-phosphonic acid, which is the same active ingredient as this compound. msd-animal-health.co.in This suggests it is a different brand name or formulation of the same chemical entity.

Inorganic Phosphates: Compounds like sodium acid phosphate serve as a direct source of the phosphate anion (PO₄³⁻), the form of phosphorus that is directly utilized in biological pathways. In contrast, the phosphorus in this compound exists at an intermediate oxidation level and must be oxidized to phosphate within the body before it can be used. A comparative study found this compound to be more effective than sodium acid phosphate in restoring normal phosphorus levels and enzymatic function in buffalo with post-parturient hemoglobinuria. pjlss.edu.pk

Table 3: Comparison of Phosphorus-Containing Compounds

CompoundTypeMechanism of ActionKey Characteristics
This compound Aromatic Organophosphorus (Phosphinic Acid)General metabolic stimulation; provides phosphorus that is oxidized to phosphate in vivo. ncats.ioHigh water solubility; rapid excretion. newdrugapprovals.orgsmolecule.com
Butaphosphan Aliphatic Organophosphorus (Phosphonic Acid)Metabolic stimulant; source of organic phosphorus. agriculturejournals.czStructurally different from this compound. agriculturejournals.cz
Sodium Acid Phosphate Inorganic PhosphateDirect source of biologically active phosphate (PO₄³⁻). Provides phosphorus in its final usable form.

Mechanistic Differentiations from Cholinesterase Inhibitors (e.g., Cythioate)

While this compound is an organophosphorus compound, its mechanism of action is fundamentally different from the large group of organophosphates that function as cholinesterase inhibitors.

Many organophosphorus compounds used in veterinary medicine, particularly as ectoparasiticides and anthelmintics, exert their effects by inhibiting the enzyme acetylcholinesterase. rsc.orgmsdvetmanual.comCythioate , an organothiophosphate insecticide and anthelmintic, is a representative of this class. nih.gov The mechanism of these compounds involves the phosphorylation of the active site of acetylcholinesterase, rendering it inactive. researchgate.net This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in overstimulation of the nervous system and the characteristic signs of cholinergic toxicity. researchgate.netcornell.edu

In stark contrast, this compound does not function as a cholinesterase inhibitor. Its therapeutic application is for metabolic and nutritional disorders, not for parasitic control. ncats.iocphi-online.com The available scientific literature indicates its mode of action is related to the stimulation of metabolism and its role as a phosphorus source, with no evidence suggesting it interacts with or inhibits cholinesterases. ncats.ionewdrugapprovals.org This functional divergence is a critical distinction within the broad chemical family of organophosphorus compounds.

Table 4: Mechanistic Comparison of this compound and Cholinesterase Inhibitors

FeatureThis compoundCholinesterase Inhibitors (e.g., Cythioate)
Primary Mechanism Metabolic stimulation; phosphorus source. ncats.ioInhibition of acetylcholinesterase enzyme. researchgate.net
Biochemical Effect Participates in phosphorus metabolism; influences ATP synthesis and mineral balance. Accumulation of acetylcholine at synapses. researchgate.net
Physiological Outcome Correction of metabolic imbalances and nutritional deficiencies. ncats.iocphi-online.comNeurotoxicity; cholinergic crisis. cornell.edu
Therapeutic Class Metabolic stimulant; mineral supplement.Ectoparasiticide; insecticide; anthelmintic. rsc.orgnih.gov

Pharmacokinetic Research of Toldimfos in Non Human Animal Models

Absorption and Distribution Dynamics of Toldimfos

The absorption and distribution of a compound in animals are influenced by factors such as the route of administration, the animal species, and the compound's physicochemical properties. merckvetmanual.comnih.goveuropa.eu this compound sodium is the sodium salt of 2-methyl-4-(dimethylamino)phenylphosphinic acid. ncats.io It has been administered to various animal species, including horses, cattle, sheep, pigs, and goats, via intravenous, intramuscular, or subcutaneous injection. ncats.io The route of administration significantly impacts the absorption profile, with intravenous administration resulting in direct entry into systemic circulation, bypassing the absorption phase.

Systemic Concentration Profiles and Peak Achievement

Systemic concentration profiles illustrate the concentration of a drug in the bloodstream over time. Following extravascular administration (e.g., intramuscular or subcutaneous), a drug must be absorbed into the systemic circulation, leading to a rise in plasma concentration, reaching a peak (Cmax), and then declining as the drug is distributed and eliminated. merckvetmanual.com The time to reach peak concentration (Tmax) is indicative of the absorption rate. While specific data on the systemic concentration profiles and peak achievement times for this compound in various non-human animal models were not extensively detailed in the provided search results, such profiles are fundamental to understanding the compound's absorption characteristics in different species and routes of administration.

Distribution Modeling Approaches (e.g., One-Compartment Model Analysis)

Pharmacokinetic modeling is used to describe and predict the concentration-time profile of a drug in the body. Compartmental models, such as the one-compartment model, simplify the body into one or more compartments where the drug is assumed to distribute. iastate.edunih.gov A one-compartment model assumes that the drug distributes rapidly and uniformly throughout the body, and elimination occurs from this single compartment. iastate.edu The volume of distribution (Vd) is a key parameter derived from distribution modeling, reflecting the apparent volume into which a drug distributes in the body. europa.euvin.com A high volume of distribution suggests extensive distribution into tissues outside the plasma. europa.eunih.gov While specific application of one-compartment model analysis for this compound was not found in the search results, this type of modeling is a standard approach in pharmacokinetics to analyze drug distribution data in animals. iastate.edunih.gov The choice of a one-compartment versus a multi-compartment model depends on how the drug's concentration-time data fits the respective models. iastate.edu

Biotransformation and Metabolic Fate of this compound

Biotransformation, or metabolism, is the process by which the body chemically alters a drug. This typically occurs through enzymatic reactions, primarily in the liver, although other tissues can also be involved. merckvetmanual.com Metabolism often converts drugs into more water-soluble metabolites, facilitating their excretion. merckvetmanual.comnih.govbivatec.com

Identification of Metabolic Pathways in Animals

Metabolic pathways involve a series of enzymatic reactions that transform the parent compound into metabolites. These pathways are broadly categorized into Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). merckvetmanual.comnih.govbivatec.com While the search results describe general principles of biotransformation in animals, including the role of cytochrome P450 enzymes in Phase I reactions and conjugation with endogenous compounds in Phase II merckvetmanual.comnih.gov, specific details on the metabolic pathways of this compound in non-human animals were not provided. Research in this area would typically involve identifying the structures of metabolites formed in various animal species.

Characterization of Parent Compound Elimination versus Metabolite Clearance

Drug elimination encompasses both metabolism and excretion. merckvetmanual.com Characterizing the metabolic fate involves determining the rate at which the parent compound is metabolized and the rate at which the resulting metabolites are cleared from the body. This often involves measuring the concentrations of both the parent compound and its metabolites over time in biological samples like plasma, urine, and feces. europa.eu The clearance of a compound represents the volume of plasma cleared of the drug per unit of time. vin.com Understanding the relative contributions of parent compound metabolism and metabolite clearance is essential for a complete picture of the drug's disposition in the animal. While the search results discuss the general importance of characterizing parent drug and metabolite levels europa.eunih.gov, specific data comparing the elimination of parent this compound versus its metabolites in various animal species were not found.

Excretion Pathways and Kinetics of this compound

Excretion is the process by which drugs and their metabolites are removed from the body. The primary routes of excretion are via the kidneys (in urine) and the liver (in bile, leading to fecal excretion). merckvetmanual.combivatec.commsdvetmanual.com Other routes like excretion in milk, sweat, and saliva can also occur. msdvetmanual.com

The kinetics of excretion describe the rate and pattern of drug elimination. This can follow first-order kinetics (a constant fraction of the drug is eliminated per unit of time) or zero-order kinetics (a constant amount of the drug is eliminated per unit of time). msdvetmanual.com

Urinary Excretion Dynamics and Rate of Elimination

Studies investigating the pharmacokinetic profile of this compound in cattle have demonstrated rapid elimination of the compound, primarily via the urinary route. Following administration, a significant portion of the administered dose is quickly excreted in the urine. Research indicates that the major fraction of the dose is eliminated within approximately 6 hours. researchgate.net By the 24-hour time point, concentrations of this compound in urine were observed to be in the range of the limit of detection (0.5 μg/kg). researchgate.net This rapid decline in urinary concentration over a relatively short period underscores the efficient renal clearance of the compound in this species.

The rate of elimination can also be inferred from the half-life of this compound in serum. Pharmacokinetic studies in calves reported a mean half-life of 1.07 hours, while in dairy cows, the corresponding value was approximately 1.15 hours. researchgate.net These short half-life values further support the observation of rapid elimination of this compound from the systemic circulation in cattle. This compound was found to be eliminated as the parent compound. researchgate.net

Animal SpeciesMatrixMean Half-Life (hours)
CalvesSerum1.07
Dairy CowsSerum1.15

Advanced Analytical Methodologies and Quality Assurance of Toldimfos

Spectrophotometric Techniques for Toldimfos Quantitation

Spectrophotometry, particularly in the ultraviolet (UV) range, offers a straightforward and effective means for the quantitation of this compound, especially in quality control and cleaning validation procedures.

Ultraviolet Spectrophotometry for Residual Determination in Manufacturing

Ultraviolet spectrophotometry is a valuable tool for the determination of this compound residues in the manufacturing environment. A validated UV spectrophotometric method has been developed for the residual determination of this compound sodium during veterinary API manufacturing. This method utilizes a UV spectrophotometer, with the wavelength for cleaning method validation set at 270 nm. The scanned range in spectrum mode is typically between 200 and 400 nm, and HPLC grade water is a suitable diluent. Successful absorption for this compound sodium is achieved at 270 nm. globalresearchonline.netresearchgate.netresearchgate.net This method has been successfully applied for the residual determination of cleaning samples, ensuring the safety and purity of the product, which is a regulatory requirement in veterinary API manufacture. globalresearchonline.netresearchgate.netresearchgate.net

Cleaning Validation Methodologies in Active Pharmaceutical Ingredient Production

Cleaning validation in API production is a regulatory requirement to prevent cross-contamination of drug products. lcms.czresearchgate.net It involves providing documented evidence that cleaning methods consistently control potential carryover of product, intermediates, impurities, cleaning agents, and extraneous material to predetermined levels. globalresearchonline.netresearchgate.netresearchgate.net UV spectrophotometry is applied in cleaning validation for residual determination. globalresearchonline.netresearchgate.netresearchgate.netresearchgate.net This process often involves sampling surfaces, such as stainless steel or glass plates, using swabs or rinse solutions, and then analyzing these samples for residual this compound. globalresearchonline.netresearchgate.netcefic.org Recovery studies and method validation are necessary when using swabbing to determine residues. cefic.org The validated UV spectrophotometric method for this compound sodium residual determination has been shown to be simple, precise, and accurate for this purpose. globalresearchonline.netresearchgate.netresearchgate.net

Chromatographic and Mass Spectrometric Approaches for this compound Analysis

For more complex matrices and lower detection limits, chromatographic techniques coupled with mass spectrometry, particularly LC-MS/MS, are employed for the analysis of this compound.

Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Residue Detection

LC-MS/MS is a highly sensitive and selective technique used for the detection and quantification of this compound residues, especially in complex matrices like food products of animal origin. researchgate.netresearchgate.netnih.gov An analytical method using LC-MS/MS has been developed for the detection of this compound sodium residues in porcine muscle and bovine milk. researchgate.netresearchgate.netnih.gov This method allows for the analysis of residues to ensure food safety and compliance with regulatory standards. LC-MS/MS provides higher sensitivity compared to HPLC with UV detection, with a limit of quantification (LOQ) typically below 10 ng/mL for trace analysis.

Optimized Sample Preparation and Extraction Protocols for Complex Matrices

Analyzing this compound in complex matrices such as animal tissues and milk requires effective sample preparation and extraction protocols to isolate the analyte and minimize interference. researchgate.netresearchgate.netnih.govjijelaboglassplc.commdpi.com For the LC-MS/MS analysis of this compound sodium residues in porcine muscle and bovine milk, the drug is extracted using 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile (B52724) and then purified using n-hexane. researchgate.netresearchgate.netnih.gov This approach can effectively extract this compound sodium without the need for solid-phase extraction, which is often required for cleanup before analysis in complex matrices. researchgate.netresearchgate.net Sample preparation techniques are crucial for achieving reliable results and extending the lifetime of analytical columns. jijelaboglassplc.com While simple extraction methods exist, complex matrices often necessitate more involved procedures to remove interferences. mdpi.com

Chromatographic Separation Parameters and Linearity Assessment

Effective chromatographic separation is essential for resolving this compound from other components in a sample matrix before detection. In the LC-MS/MS method for this compound sodium in porcine muscle and bovine milk, separation was achieved on a Luna C18 column using a mobile phase composed of a mixture of 10 mM ammonium formate in ultrapure water and acetonitrile. researchgate.netresearchgate.netnih.gov Linearity is a critical validation parameter for analytical methods, demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range. globalresearchonline.netresearchgate.netekb.eg Good linearity has been achieved for the LC-MS/MS method for this compound in muscle and milk over a tested concentration range of 0.005 - 0.03 mg/kg in matrix-matched standard calibration. researchgate.netresearchgate.netnih.gov The determination coefficients (R²) were 0.9942 for muscle and 0.9898 for milk, indicating good linearity. researchgate.netresearchgate.netnih.gov For the UV spectrophotometric method for residual determination, linearity was confirmed by a correlation coefficient and regression coefficient greater than 0.995. globalresearchonline.net

Linearity Data for this compound Analysis

MethodMatrixConcentration Range (mg/kg)Determination Coefficient (R²)
LC-MS/MSPorcine Muscle0.005 - 0.030.9942
LC-MS/MSBovine Milk0.005 - 0.030.9898
UV SpectrophotometryManufacturing ResidueRange of interest> 0.995

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer a promising avenue for the sensitive and selective detection of this compound, often providing rapid analysis with minimal sample preparation.

Voltammetric Detection Using Modified Electrodes (e.g., Carbon Nanotube Composites)

Voltammetry is an electrochemical technique utilized for the detection of this compound. Recent research has explored the development of novel electrochemical sensors to enhance the sensitivity and selectivity for the detection of veterinary compound this compound sodium (TDS) in various matrices. One such approach involves the use of a multi-walled carbon nanotube composite modified with zeolite (ZY/MWCNT) to create a sensor for the voltammetric determination of this compound. researchgate.netresearchgate.net This type of modified electrode has been shown to increase sensitivity and enable the detection of minor concentrations of the compound. researchgate.net Studies have demonstrated good linearity over a range of 0.2–100 nM with a high correlation coefficient of 0.9995. researchgate.net The sensitivity of these sensors is further highlighted by reported detection and quantification limits of 50 pM and 151.5 pM, respectively. researchgate.net The use of carbon nanotube composites in modified electrodes is a known strategy to improve electroanalytical characteristics and increase sensitivity, attributed to the large surface area provided by nanomaterials like carbon nanotubes. researchgate.netmdpi.com

Application of Green Analytical Chemistry Principles in Sensor Design

The development of electrochemical sensors for this compound detection aligns with the principles of green analytical chemistry, which aims to minimize the environmental impact of analytical procedures. Voltammetry itself is considered an eco-friendly technique as it typically requires fewer solvents and involves minimal steps, thereby producing less hazardous waste. researchgate.netresearchgate.net The green nature of developed voltammetric methods for this compound determination has been assessed using tools like the Analytical Eco-Scale (AES) and Green Analytical Procedure Index (GAPI), indicating an excellent green profile for such methods. researchgate.net The focus on green analytical chemistry in sensor design includes minimizing the consumption of hazardous reagents and solvents, as well as exploring miniaturization to reduce the amounts of reagents consumed and waste generated. bohrium.com

Comprehensive Compound Characterization of this compound

Comprehensive characterization of this compound is essential to confirm its structure, molecular weight, and functional groups, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural confirmation of this compound. Specifically, NMR is employed to confirm the structure, particularly the phosphorus moiety within the molecule. Analysis using 31P NMR has shown a singlet at δ 25.6 ppm, which serves to confirm the phosphinate structure of this compound. Reference standards of this compound sodium are routinely characterized using NMR, with results expected to conform to the known structure. globalresearchonline.netlgcstandards.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Identity Validation

Mass Spectrometry (MS) is a key analytical technique for validating the molecular weight and confirming the identity of this compound. MS analysis is used as part of the characterization process to validate the molecular weight of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound has shown a molecular ion peak at m/z 221.17 [M+H]+. Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using triple quadrupole mass spectrometry, is an advanced technique applied for the detection and analysis of this compound sodium residues in various matrices, such as porcine muscle and bovine milk. researchgate.netnih.govresearchgate.net This method is valued for its sensitivity in trace analysis. Characterization of this compound sodium reference standards also involves the use of LCMS. globalresearchonline.netresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental to investigating the crystalline structure of materials. xos.comanton-paar.commalvernpanalytical.com It provides crucial information about the atomic arrangement, phase composition, and other material properties by analyzing the diffraction pattern produced when X-rays interact with the periodic array of atoms in a crystalline substance. xos.comanton-paar.com The principle behind XRD is Bragg's Law, which describes the constructive interference of X-rays scattered by crystal planes at specific angles. xos.comanton-paar.com While general applications of XRD include identifying and characterizing crystalline compounds and determining lattice parameters, specific details regarding the crystalline structure elucidation of this compound using XRD were not prominently available in the search results. xos.comanton-paar.commalvernpanalytical.com However, XRD is a standard technique for crystalline structure analysis in chemical characterization. dra.gov.pk

Pharmaceutical Reference Standards and Impurity Profiling for this compound

Pharmaceutical reference standards are critical for ensuring the quality, safety, and efficacy of drug substances. enamine.netusp.org For this compound, reference standards, including those for impurities and stable isotopes, are available and essential for various research and quality control applications. weblivelink.comsynzeal.compharmaffiliates.comaxios-research.com Impurity profiling, the process of identifying and quantifying unwanted compounds in a drug substance, is a crucial aspect of pharmaceutical development and quality control. enamine.netusp.org

Identification and Characterization of Synthesis-Related Impurities

The identification and characterization of impurities arising from the synthesis and manufacturing process of active pharmaceutical ingredients like this compound are vital for regulatory compliance and ensuring product purity. dra.gov.pkenamine.net Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, are commonly employed to separate and detect impurities. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools used for the structural confirmation and characterization of identified impurities. dra.gov.pkenamine.netnih.gov Elemental analysis and titration methods also contribute to purity assessments. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), emphasize the need to identify and characterize impurities above a certain threshold, typically 0.1%. nih.gov

Development of Stable Isotope Products for Research

Stable isotope-labeled compounds are valuable tools in pharmaceutical research, particularly for applications such as quantitative analysis using techniques like LC-MS or GC-MS, studying metabolic pathways, and serving as internal standards for accurate quantification. synzeal.comisolife.nl Stable isotope products of this compound are available, supporting research activities including impurity analysis and method validation. weblivelink.comsynzeal.compharmaffiliates.compharmaffiliates.com These labeled compounds, which are non-radioactive, allow scientists to track and trace the compound and its transformations in various studies. isolife.nl

Quality Control and Method Validation Frameworks for Regulatory Compliance

Robust quality control (QC) and method validation frameworks are mandatory in the pharmaceutical industry to ensure the consistency, reliability, and accuracy of analytical testing. enamine.netaxios-research.comresearchgate.netresearchgate.netglobalresearchonline.net For this compound, validated analytical methods are essential for determining its residual levels and ensuring the purity of the product, particularly in veterinary active pharmaceutical ingredient manufacturing. researchgate.netresearchgate.netglobalresearchonline.net Method validation involves demonstrating that an analytical method is suitable for its intended purpose, assessing parameters such as accuracy, precision, linearity, limit of detection, and limit of quantification. researchgate.netglobalresearchonline.net Regulatory bodies require documented evidence that cleaning methods consistently control potential carryover of products, intermediates, and impurities. researchgate.netresearchgate.netglobalresearchonline.net UV spectrophotometry and HPLC are techniques used in validated methods for the analysis of this compound. researchgate.netresearchgate.netglobalresearchonline.net Successful method validation ensures compliance with regulatory requirements and internal quality control standards. researchgate.netresearchgate.netglobalresearchonline.net

Translational and Regulatory Science Perspectives on Toldimfos

Veterinary Drug Development Paradigms Involving Toldimfos

The development and application of this compound in veterinary medicine illustrate key aspects of drug development paradigms, from historical innovation to contemporary research.

Historical Context in Pharmaceutical Innovation

This compound has a notable history, having been used as a human medicine since 1920. ncats.ioncats.io While its use in human medicine is no longer indicated, its early application highlights a period where compounds were explored for therapeutic use across species. This historical context underscores the foundational pharmaceutical innovation that identified the potential biological activity of compounds like this compound. The transition of this compound primarily to veterinary applications reflects the evolving understanding of species-specific pharmacology, efficacy, and safety profiles.

Role in Contemporary Veterinary Therapeutics Research

In contemporary veterinary therapeutics research, this compound continues to be relevant, particularly in addressing metabolic disorders in livestock and companion animals. It is used in horses, cattle, sheep, pigs, and goats. ncats.io this compound sodium is indicated for the treatment and prevention of conditions related to parturition and the peri-partum period, developmental and nutritional disorders in young animals, and bone growth disorders, tetany, or paresis linked to calcium, magnesium, and phosphorus metabolism imbalances. ncats.ioglobalresearchonline.net

Research continues to evaluate its efficacy in specific conditions, such as post-parturient hemoglobinuria (PPH) in buffalo. Studies have shown that this compound sodium can provide significant improvement in serum phosphorus levels and other biochemical parameters in buffaloes with PPH, indicating its effectiveness as a treatment option. pjlss.edu.pkresearchgate.net The precise mode of action of this compound is not fully understood; it is thought to involve multiple stimulations of metabolism rather than simply replacing deficient phosphorus. ncats.io

Contemporary research also focuses on developing and validating analytical methods for detecting this compound residues in food-producing animals, such as in porcine muscle and bovine milk, using techniques like liquid chromatography-triple quadrupole tandem mass spectrometry (LC-MS/MS). researchgate.net This is crucial for ensuring food safety and aligns with regulatory requirements in veterinary medicine.

Regulatory Science in Veterinary Active Pharmaceutical Ingredient Production

The production of veterinary active pharmaceutical ingredients (APIs) like this compound is governed by stringent regulatory science principles to ensure quality, safety, and efficacy.

Adherence to Good Manufacturing Practices (GMP) and Quality Standards

Good Manufacturing Practices (GMP) are fundamental to the production of veterinary APIs. These practices ensure that products are consistently produced and controlled according to quality standards. Regulatory bodies, such as the FDA and the European Medicines Agency (EMA), emphasize adherence to GMP for veterinary APIs. dvm360.comfda.goveuropa.eu Guidelines like VICH GL60 provide recommendations for GMP for APIs used in veterinary medicinal products, aiming to harmonize international standards for manufacturing and inspection. dvm360.comfda.goveuropa.eu Adherence to GMP ensures that APIs meet the required quality and purity characteristics. dvm360.comfda.gov GMP requirements cover various aspects, including personnel, premises, equipment, documentation, production, quality control, and handling of complaints and recalls. canada.ca

Compliance with International Pharmacopoeial Standards (EP, USP, JP)

Compliance with international pharmacopoeial standards, such as the European Pharmacopoeia (EP), the United States Pharmacopeia (USP), and the Japanese Pharmacopoeia (JP), is a critical aspect of regulatory science in veterinary API production. mpi.govt.nzrssl.comzamann-pharma.com These pharmacopoeias provide official standards and quality specifications for medicinal substances, including APIs used in veterinary medicines. rssl.comzamann-pharma.com Adherence to these monographs and general chapters ensures the identity, purity, and quality of the API. rssl.comeuropa.eu The Pharmacopoeial Discussion Group (PDG), comprising the EP, JP, and USP, works towards harmonizing these standards globally. edqm.eu

Q & A

Q. What experimental models are most appropriate for evaluating Toldimfos efficacy in veterinary pharmacological studies?

Methodological Answer:

  • Use controlled trials with post-parturient haemoglobinuria in buffaloes as a primary model, as demonstrated by Durrani et al. (2010). Key parameters include pre- and post-treatment blood sampling (hematocrit, hemoglobin levels) and urine analysis for hemoglobinuria .
  • Include control groups receiving placebo or alternative treatments (e.g., sodium phosphate, tea leaves) to isolate this compound-specific effects. Randomization of subjects and stratification by lactation stage (e.g., 4-week vs. 5-week post-partum) are critical to account for variability in disease prevalence .

Q. How should researchers determine dosing regimens for this compound in preclinical studies?

Methodological Answer:

  • Conduct dose-response studies using incremental doses (e.g., 10–50 mg/kg) to establish therapeutic thresholds. Monitor biochemical markers (e.g., serum phosphorus) and clinical outcomes (e.g., resolution of hemoglobinuria) over 72 hours post-administration .
  • Cross-reference pharmacokinetic data from species-specific metabolic studies to avoid under/over-dosing. For example, buffaloes in Durrani et al. (2010) showed optimal recovery at 20 mg/kg this compound sodium .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo studies on this compound mechanisms be resolved?

Methodological Answer:

  • Perform comparative transcriptomic or metabolomic analyses to identify pathway discrepancies. For instance, in vitro models may overlook this compound interactions with erythrocyte membrane proteins observed in vivo .
  • Validate hypotheses using ex vivo assays (e.g., incubated blood samples from treated animals) to bridge mechanistic gaps. Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure alignment between experimental conditions and clinical outcomes .

Q. What statistical methods are optimal for analyzing longitudinal treatment outcomes in this compound trials?

Methodological Answer:

  • Use repeated-measures ANOVA to assess time-dependent changes in hematological parameters (e.g., hemoglobin recovery at 24h, 48h, 72h). Pair with post hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
  • For survival analysis, apply Kaplan-Meier curves to evaluate disease recurrence rates, ensuring covariates like lactation stage are included as stratification variables .

Q. How should researchers address conflicting data on this compound efficacy across different animal populations?

Methodological Answer:

  • Conduct meta-analyses of regional studies to identify confounding variables (e.g., dietary phosphorus levels, breed-specific metabolism). For example, Durrani et al. (2010) noted higher efficacy in buffaloes with acute hypophosphatemia versus chronic cases .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up studies. Pilot surveys or focus groups with veterinary experts can clarify contextual factors affecting efficacy .

Data Reporting & Reproducibility

Q. What documentation standards are essential for replicating this compound studies?

Methodological Answer:

  • Follow the Beilstein Journal of Organic Chemistry guidelines: report detailed experimental protocols (e.g., blood sampling intervals, centrifugation parameters) in supplementary materials. Limit main text to five key compounds or datasets .
  • Disclose batch numbers, purity assays, and storage conditions for this compound formulations. For animal studies, include ethical approval codes and husbandry conditions to ensure reproducibility .

Q. How can researchers mitigate bias when interpreting this compound trial data?

Methodological Answer:

  • Use double-blinding for treatment administration and data analysis. Pre-register hypotheses on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known) .
  • Employ triangulation by cross-validating results with multiple assays (e.g., hematology analyzers, mass spectrometry) and independent statistical reviewers .

Tables for Reference

Table 1 : Efficacy of this compound vs. Alternative Treatments in Buffaloes (Durrani et al., 2010)

TreatmentEfficacy (%)Key Biomarkers Improved
This compound Sodium85Hemoglobin, Serum Phosphorus
Tea Leaves56Hematocrit, RBC Count
Sodium Phosphate18Transient Phosphorus Increase

Table 2 : Common Pitfalls in this compound Research Design

PitfallMitigation Strategy
Overlooking lactation-stage variabilityStratify subjects by post-partum duration
Inadequate blindingUse coded syringes and third-party analysts
Poor pharmacokinetic alignmentCross-species metabolic profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.